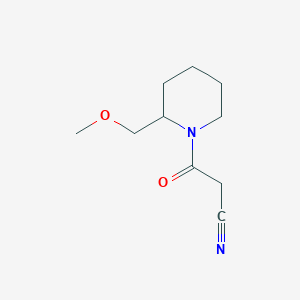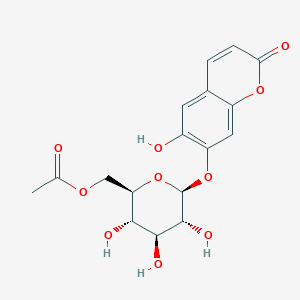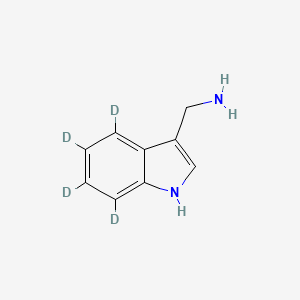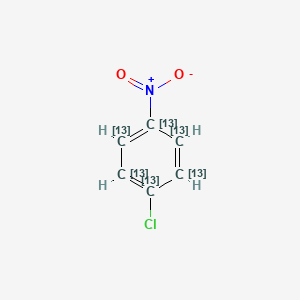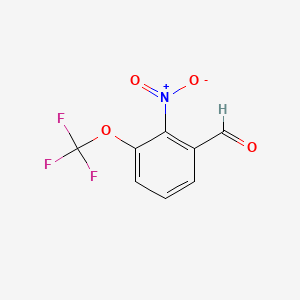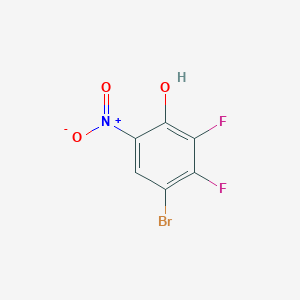
4-Bromo-2,3-difluoro-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,3-difluoro-6-nitrophenol is an organic compound with the molecular formula C6H2BrF2NO3 It is a halogenated phenol derivative, characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-difluoro-6-nitrophenol typically involves multi-step organic reactions. One common method is the nitration of 4-bromo-2,3-difluorophenol using a mixture of sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,3-difluoro-6-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas at room temperature and atmospheric pressure.
Oxidation: Potassium permanganate in aqueous or alkaline conditions at room temperature.
Major Products
Nucleophilic Substitution: Formation of substituted phenols or thiophenols.
Reduction: Formation of 4-bromo-2,3-difluoro-6-aminophenol.
Oxidation: Formation of 4-bromo-2,3-difluoro-6-nitroquinone.
Applications De Recherche Scientifique
4-Bromo-2,3-difluoro-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,3-difluoro-6-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target molecules, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-2-fluoro-6-nitrophenol
- 2,3-Difluoro-6-nitrophenol
- 2-Bromo-4-nitrophenol
Uniqueness
4-Bromo-2,3-difluoro-6-nitrophenol is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, such as reactivity and stability, which differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C6H2BrF2NO3 |
|---|---|
Poids moléculaire |
253.99 g/mol |
Nom IUPAC |
4-bromo-2,3-difluoro-6-nitrophenol |
InChI |
InChI=1S/C6H2BrF2NO3/c7-2-1-3(10(12)13)6(11)5(9)4(2)8/h1,11H |
Clé InChI |
HAKNMPMWTQRLOW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)F)F)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



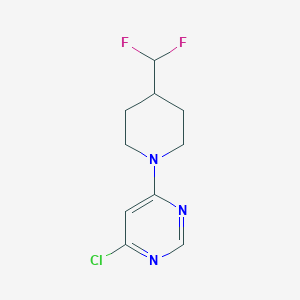
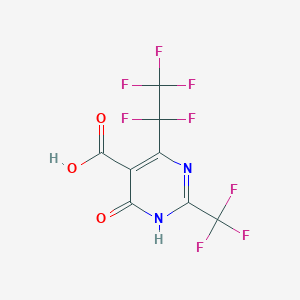
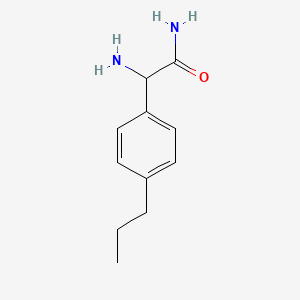
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)

![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
